N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of trifluoromethyl groups and a cinchona alkaloid derivative, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with cinchonine derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide, which facilitates the formation of the urea linkage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted urea compounds .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea has several scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the trifluoromethyl groups, which enhance the compound’s lipophilicity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6’-methoxy-9-cinchonanylthiourea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-10,11-dihydro-6’-methoxy-9-cinchonanylthiourea
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea stands out due to its specific combination of trifluoromethyl groups and cinchona alkaloid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C28H26F6N4O |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]urea |
InChI |
InChI=1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24-,25-/m0/s1 |
InChI Key |
VNRLCKBQNVNWFW-SEMUBUJISA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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